molecular formula C7H4ClNO3 B089680 3-Nitrobenzoyl chloride CAS No. 121-90-4

3-Nitrobenzoyl chloride

Cat. No. B089680
CAS RN: 121-90-4
M. Wt: 185.56 g/mol
InChI Key: NXTNASSYJUXJDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-nitrobenzoyl chloride involves various chemical reactions, highlighting the compound's versatility as a precursor. For instance, 4-nitro-N-(3-nitrophenyl)benzamide is prepared from 3-nitroanaline through reaction with 4-nitrobenzoyl chloride, showcasing the compound's role in creating solid derivatives with specific crystal structures (Johnston & Taylor, 2011). Another example includes the synthesis of 3-methyl-4-nitrobenzoic acid through catalytic oxidation, demonstrating the compound's utility in functional group transformations (Yueqin Cai & Qiu Shui, 2005).

Molecular Structure Analysis

The molecular structure of 3-nitrobenzoyl chloride derivatives has been characterized through various techniques, including X-ray crystallography. For example, the crystal structure of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride reveals a three-dimensional framework structure, highlighting the significance of hydrogen bonding in determining molecular arrangement (Vasconcelos et al., 2006).

Chemical Reactions and Properties

3-Nitrobenzoyl chloride participates in various chemical reactions, contributing to the synthesis of complex molecules. For example, its reaction with phenylmagnesium chloride under iron(III) chloride catalysis produces quinazolinones and benzimidazoles, demonstrating its reactivity and potential in organic synthesis (Manoranjan Kumar et al., 2015).

Physical Properties Analysis

The physical properties of 3-nitrobenzoyl chloride derivatives, such as crystallinity and molecular geometry, are crucial for understanding their behavior in different environments. Studies have described the non-planar nature of molecules and the importance of intermolecular interactions in forming crystal structures, as seen in the synthesis and characterization of hexaamminecobalt(III) chloride di(para-nitrobenzoate) (Rajender Sharma et al., 2006).

Scientific Research Applications

  • Derivatization Agent for Estrogen Detection : 4-Nitrobenzenesulfonyl chloride, related to 3-Nitrobenzoyl chloride, is used as a derivatization agent in LC-MS for estrogen detection in biological fluids, improving sensitivity significantly (Higashi et al., 2006).

  • Synthesis of Solid Derivatives : 3-Nitrobenzoyl chloride is involved in the synthesis of 4-Nitro-N-(3-nitrophenyl)benzamide, exhibiting specific crystal properties (Johnston & Taylor, 2011).

  • HPLC Method Development : The compound plays a role in developing HPLC methods for direct determination of nitrobenzoyl chlorides, showcasing its significance in chromatography (Li et al., 1995).

  • Solvolysis Studies : It's used in kinetic studies of solvolysis, providing insights into the reactivity of different benzoyl halides (Park et al., 2019).

  • Synthesis of Novel Compounds : 3-Nitrobenzoyl chloride is employed in the synthesis of various novel organic compounds, demonstrating its versatility in organic chemistry (Havaldar et al., 2004).

  • Photochemistry Studies : It's studied for its photochemical properties, especially in the context of photoaffinity labeling (Woelfle et al., 1988).

  • Detection of Sugar Alcohols in Food : 3-Nitrobenzoyl chloride is used in LC-UV analysis for the detection of sugar alcohols in beverages and foods after derivatization (Nojiri et al., 1999).

  • Antioxidant and Antimicrobial Activities : Some novel derivatives of 3-Nitrobenzoyl chloride are synthesized and analyzed for their potential antioxidant and antimicrobial activities (Manap et al., 2022).

Safety And Hazards

3-Nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

3-nitrobenzoyl chloride
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InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H
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InChI Key

NXTNASSYJUXJDV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl
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Molecular Formula

C7H4ClNO3
Record name M-NITROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9025740
Record name 3-Nitrobenzoyl chloride
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Molecular Weight

185.56 g/mol
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Physical Description

M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use.
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Boiling Point

527 to 532 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 233.6 °F (NTP, 1992)
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Solubility

Decomposes (NTP, 1992)
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Vapor Density

6.43 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

3-Nitrobenzoyl chloride

CAS RN

121-90-4
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Record name Benzoyl chloride, 3-nitro-
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Melting Point

95 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To a suspension of 3-nitrobenzoic acid (934 mg, 5.64 mmol) in benzene (15 mL) was added oxalyl chloride (0.6 mL, 6.77 mmol) and DMF (7 mL), respectively. The resulting mixture was stirred at room temperature until a clear solution was formed. The solvent was removed under reduced pressure and crude acid chloride was used in the next reaction without further purification.
Quantity
934 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (25 mL) was added to 3-nitrobenzoic acid (3 g, 18 mmol) and the mixture was stirred at reflux for 6 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried to obtain 3-nitrobenzoyl chloride as a yellow solid. 3-Hydroxyanthranilic acid (0.92 g, 6.0 mmol) and pyridine (1.45 mL, 18.0 mmol) were added to toluene (30 mL) and the mixture was stirred at room temperature for 30 min. Then 3-nitrobenzoyl chloride prepared above (3.34 g, 18 mmol) was added. The mixture was stirred at room temperature for 30 min and then at 80° C. for 2 hr. The solvents was evaporated under reduced pressure and the residue was washed with 5% aqueous hydrochloric acid (100 mL×3), filtered, the solid was washed with water (100 mL×3), dried in vacuum at 50° C. to obtain 3-hydroxy-2-(3-nitrobenzeneamido)benzoic acid as a yellow solid (1.8 g, yield 100%). LC-MS (ESI) m/z 303 [M+1]+.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
552
Citations
DM DUMITRAŞ, M POPA, V ŞUNEL - Revue roumaine de Chimie, 2007 - revroum.lew.ro
The paper studies N-(m-nitrobenzoyl)-L-glutamic acid (NBGA) synthesis by acylation of glutamic acid with m-nitrobenzoyl chloride and subsequent immobilization of the product by …
Number of citations: 1 revroum.lew.ro
C Reddy, IVK Viswanath - Asian Journal of Chemistry, 2016 - researchgate.net
… tube, charged diethyl ether at 25 C, charged 3-nitrobenzoyl chloride (0.1 mol) at 25 C, slowly … on treatment with thionyl chloride forming 3-nitrobenzoyl chloride, which on treatment with …
Number of citations: 0 www.researchgate.net
SD Lever, M Papadaki - Journal of hazardous materials, 2004 - Elsevier
… In a previous incident [9] during the manufacture of 4-methoxy-3-nitrobenzoyl chloride from 3-nitro-4-methoxybenzoic acid and thionyl chloride, the reaction mass was held at 100 C for …
Number of citations: 15 www.sciencedirect.com
F Atabaki, NN Bastam, HR Hafizi-Atabak… - … European Journal of …, 2020 - yadda.icm.edu.pl
… Energetic plasticizers were synthesized through the reaction between 3-nitrobenzoyl chloride (NB) and poly(epichlorohydrin) (PECH), then the nitrobenzoyl-terminated PECH was …
Number of citations: 4 yadda.icm.edu.pl
CS Wang, CH Lin - Journal of Applied Polymer Science, 1999 - Wiley Online Library
… 3-nitrobenzoyl chloride at low temperatures. The reaction took place as soon as 3-nitrobenzoyl chloride … immediately after the addition of 3-nitrobenzoyl chloride. Reduction of the dinitro …
Number of citations: 132 onlinelibrary.wiley.com
A Graisa, Y Farina, E Yousif… - ARPN Journal of …, 2008 - researchgate.net
… The ligand was prepared by the reaction of 3Nitrobenzoyl chloride with one mole N-tolyl hydroxylamine in the presence of sodium hydrogen carbonate as a catalyst. The purity of the …
Number of citations: 14 www.researchgate.net
MSM Yusof, SSA Rahim, BM Yamin - Acta Crystallographica Section …, 2006 - scripts.iucr.org
… An equimolar amount of 3,4-dichloroaniline (1.78 g, 11 mmol) in 20 ml acetone was added dropwise to a stirred acetone solution (75 ml) containing 3-nitrobenzoyl chloride (2.0 g, 11 …
Number of citations: 3 scripts.iucr.org
NZ Zulkifli, BM Yamin - myjms.mohe.gov.my
… However, the same reaction but with 4- chloro-3-nitrobenzoyl chloride was found to give 2,2,6,6-tetramethyl-4oxopiperidinium 4- chloro-3-nitrobenzoate. All the compounds were …
Number of citations: 0 myjms.mohe.gov.my
GS Liou, SH Hsiao - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
… Dinitro compound m-2 was synthesized from compound 1 and 3-nitrobenzoyl chloride according to the same procedure. Pure m-2 (70% yield) was obtained as off-white crystals by two …
Number of citations: 67 onlinelibrary.wiley.com
W Guo, WT Leu, SH Hsiao - Journal of Polymer Research, 2007 - Springer
… The dinitro-diester m-1 was synthesized from 2,3-dihydroxynaphthalene and 3-nitrobenzoyl chloride according to a similar procedure. Pure m-1 (83% yield) was obtained as ‘off-white’ …
Number of citations: 12 link.springer.com

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